
2-Bromo-1-tosyl-1H-imidazole
Description
2-Bromo-1-tosyl-1H-imidazole is a halogenated imidazole derivative with a bromine atom at position 2 and a tosyl (p-toluenesulfonyl) group at position 1 of the imidazole ring. Tosyl groups are electron-withdrawing and bulky, often used as protective groups in organic synthesis to stabilize intermediates and direct reactivity . The bromine atom serves as a reactive site for cross-coupling reactions, making this compound valuable in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
2-bromo-1-(4-methylphenyl)sulfonylimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2S/c1-8-2-4-9(5-3-8)16(14,15)13-7-6-12-10(13)11/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIANRDPKDXBQGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of This compound typically involves two key transformations:
- Bromination at the 2-position of the imidazole ring.
- Tosylation of the imidazole nitrogen (N-1 position) with p-toluenesulfonyl chloride.
The order of these steps and reaction conditions can vary depending on the starting materials and desired purity.
Bromination of Imidazole Derivatives
Bromination of imidazole rings generally proceeds via electrophilic substitution. According to a patent describing halogenation of 1H-imidazole derivatives, the reaction is conducted under alkaline conditions with elemental bromine at temperatures between 60°C and 100°C. The process involves:
- Reacting imidazole with bromine in the presence of a base such as potassium hydroxide or sodium hydroxide.
- Controlling the pH and temperature to favor monobromination at the 2-position.
- Isolation of crude 4-bromo-1H-imidazole derivatives by filtration.
This method yields high conversion rates (up to 90%) and can be scaled industrially with solvent recycling to minimize waste.
Tosylation of the Imidazole Nitrogen
Tosylation involves introducing the tosyl (p-toluenesulfonyl) protecting group onto the nitrogen atom of the imidazole ring. Commonly, this is achieved by reacting the brominated imidazole with p-toluenesulfonyl chloride in the presence of a base such as triethylamine or pyridine in an organic solvent like dichloromethane.
Representative Preparation Procedure
A typical laboratory synthesis based on literature and related benzoimidazole analogues can be summarized as follows:
Step | Reagents and Conditions | Outcome |
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1. Bromination | Imidazole + Br2 + KOH, 80-90°C, aqueous medium | 2-Bromo-1H-imidazole (crude) |
2. Filtration | Filter and wash crude product | Isolated crude 2-bromoimidazole |
3. Tosylation | 2-Bromoimidazole + p-toluenesulfonyl chloride + base (e.g., triethylamine), CH2Cl2, RT | This compound (pure) |
4. Purification | Flash chromatography or recrystallization | Pure target compound |
Analytical Data and Yields
While direct analytical data for this compound is limited in open literature, closely related compounds provide useful benchmarks:
Notes on Process Optimization and Industrial Applicability
- The bromination step is sensitive to temperature and pH; maintaining alkaline conditions prevents over-bromination and side reactions.
- Recycling of aqueous filtrates and solvents is feasible and recommended for sustainable practice.
- The tosylation step requires dry, inert conditions to avoid hydrolysis of the sulfonyl chloride.
- Scale-up considerations include efficient stirring, temperature control, and purification methods to maintain high purity and yield.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 2-position undergoes substitution with nucleophiles under mild conditions. Key examples include:
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Amine substitution : Reaction with primary/secondary amines (e.g., morpholine, piperidine) in polar aprotic solvents (DMF, DMSO) at 60–80°C yields N-substituted imidazoles .
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Thiol substitution : Potassium thiolate in THF replaces bromine with thioether groups, enabling further functionalization .
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Azide displacement : Sodium azide in DMF generates 2-azido derivatives, useful in click chemistry .
Table 1: Representative Nucleophilic Substitution Outcomes
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom participates in Suzuki, Heck, and Sonogashira couplings to construct biaryl or alkyne-functionalized imidazoles:
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Suzuki coupling : Pd(PPh₃)₄ catalyzes reactions with aryl boronic acids in toluene/K₂CO₃ at 100°C, achieving >90% yield for biaryl products .
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Sonogashira coupling : Using PdCl₂(PPh₃)₂ and CuI, terminal alkynes couple efficiently (e.g., phenylacetylene → 2-alkynyl imidazoles) .
Table 2: Cross-Coupling Optimization Data
Reaction Type | Catalyst System | Base | Temp (°C) | Yield (%) | Reference |
---|---|---|---|---|---|
Suzuki (Ar-B(OH)₂) | Pd(PPh₃)₄ | K₂CO₃ | 100 | 92 | |
Sonogashira (PhC≡CH) | PdCl₂(PPh₃)₂/CuI | Et₃N | 80 | 88 |
Reduction and Functional Group Manipulation
Selective reduction protocols enable strategic modifications:
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Debromination : Isopropyl magnesium chloride in THF at −25°C removes bromine with 92% yield, forming 1-tosyl-1H-imidazole .
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Tosyl group removal : LiAlH₄ reduces the tosyl group to generate NH-free imidazoles, critical for further N-functionalization .
Table 3: Reduction Reaction Performance
Substrate | Reagent | Conditions | Yield (%) | Application | Source |
---|---|---|---|---|---|
2-Bromo-1-tosyl-1H-imidazole | iPrMgCl | THF, −25°C, 1 h | 92 | Bromine-free intermediates | |
1-Tosyl-2-aryl-imidazole | LiAlH₄ | Et₂O, reflux, 4 h | 76 | Free NH-imidazoles |
Scientific Research Applications
2-Bromo-1-tosyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It is a key building block in the synthesis of potential drug candidates, particularly those targeting infectious diseases and cancer.
Industry: The compound is employed in the production of advanced materials, including polymers and dyes, due to its ability to introduce functional groups into molecular frameworks.
Mechanism of Action
The mechanism of action of 2-Bromo-1-tosyl-1H-imidazole is primarily determined by its reactivity towards nucleophiles and its ability to participate in cross-coupling reactions. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions, while the tosyl group can be removed under reductive conditions to yield the parent imidazole. These properties enable the compound to modify molecular structures and introduce new functional groups, making it a valuable tool in organic synthesis.
Comparison with Similar Compounds
Inferred Properties :
- Molecular Formula : Likely C₁₀H₉BrN₂O₂S (based on tosyl group: C₇H₇SO₂).
- Molecular Weight : ~301.12 g/mol.
- Solubility: Expected to be insoluble in water but soluble in polar organic solvents (e.g., DMSO, ethanol), similar to 2-Bromo-1H-imidazole .
- Applications: Potential intermediate in drug synthesis, particularly for functionalizing imidazole scaffolds in bioactive molecules .
Comparison with Structural Analogs
Table 1: Key Properties of Brominated Imidazole Derivatives
Structural and Functional Differences
Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : Tosyl and nitro groups (e.g., in 2-Bromo-4-nitro-1-isopropyl-1H-imidazole) increase electrophilicity at the bromine site, facilitating nucleophilic substitution or cross-coupling reactions .
- Bulky Groups : Tosyl and phenyl substituents (e.g., 2-Bromo-1-phenyl-1H-imidazole) sterically hinder reactions, directing selectivity in synthesis .
- Halogen Diversity : Dichloro- and chlorobenzimidazole derivatives (e.g., 2-Bromo-4,5-dichloro-1H-imidazole) enhance halogen bonding, useful in crystal engineering and enzyme inhibition .
Physicochemical Properties :
- Solubility : Bulky substituents (e.g., tosyl, ethoxymethyl) reduce water solubility but improve compatibility with organic reaction conditions .
- Melting Points : Compounds with fused benzene rings (e.g., benzimidazoles) exhibit higher melting points due to increased rigidity and π-stacking .
Applications :
- Drug Synthesis : 2-Bromo-1H-imidazole and its derivatives are intermediates for antiviral, anticancer, and anti-inflammatory agents .
- Materials Science : Nitro-substituted analogs (e.g., 2-Bromo-4-nitro-1-isopropyl-1H-imidazole) are explored in high-energy materials due to their stability and reactivity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-bromo-1-tosyl-1H-imidazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via halogenation and sulfonylation steps. For example, bromination of 1H-imidazole derivatives followed by tosylation using p-toluenesulfonyl chloride under basic conditions (e.g., NaH in anhydrous THF) . Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry (e.g., molar ratios of brominating agents like NBS or Br₂). Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate high-purity products .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Compare experimental spectra with literature data. For instance, the aromatic protons of the imidazole ring typically appear as singlet(s) near δ 7.5–8.5 ppm, while tosyl group protons show distinct peaks at δ 2.4 (CH₃) and 7.2–7.8 ppm (aromatic) .
- HRMS : Validate molecular weight with exact mass measurements (e.g., [M+H]⁺ ion). Discrepancies >2 ppm suggest impurities or incorrect assignments .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory and skin irritation . Store in airtight containers away from light and moisture. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SXRD) with programs like SHELXL or OLEX2 can determine bond lengths, angles, and torsional strain. For example, the tosyl group’s dihedral angle relative to the imidazole ring (often ~70–90°) affects electronic properties. Refinement protocols should include anisotropic displacement parameters and validation via R-factor convergence (<5%) .
Q. What computational strategies are effective for predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and electron density maps. Focus on the bromine atom’s electrophilicity and the tosyl group’s electron-withdrawing effects. Compare Fukui indices to identify reactive sites for Suzuki-Miyaura or Buchwald-Hartwig couplings .
Q. How should researchers address contradictory spectral data during structural elucidation?
- Methodological Answer :
- Scenario : Discrepancies in NMR splitting patterns.
- Resolution : Verify solvent effects (e.g., CDCl₃ vs. DMSO-d₆) and consider dynamic processes (e.g., ring puckering). Use 2D NMR (COSY, HSQC) to assign overlapping signals . Cross-check with IR (C-Br stretch ~550 cm⁻¹) and XRD .
Q. What experimental and computational approaches are suitable for studying the compound’s potential as a kinase inhibitor?
- Methodological Answer :
- In-silico docking : Use AutoDock Vina or Schrödinger Suite to model interactions with EGFR or MAPK kinases. Prioritize hydrogen bonding with hinge regions (e.g., imidazole N-H with kinase backbone) .
- In-vitro assays : Conduct MTT-based cytotoxicity screenings (IC₅₀ values) and validate via Western blotting for phosphorylation inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.